molecular formula C11H10FNO B1437815 2-fluoro-N-(furan-2-ylmethyl)aniline CAS No. 908146-94-1

2-fluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B1437815
CAS No.: 908146-94-1
M. Wt: 191.2 g/mol
InChI Key: JKHLVOFNCMLNRP-UHFFFAOYSA-N
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Description

2-fluoro-N-(furan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10FNO. It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group . This compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves fluorination techniques. For instance, a study presents a controllable fluorination technique for biomass-based 5-HMF and its oxygenated derivatives . This technique allows the synthesis of mono-fluoromethyl, difluoromethyl, and acylfluoro-substituted furan compounds by adjusting experimental conditions such as different fluorine sources and mole ratio .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT). For example, a study conducted a conformational analysis and found that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

N-(5-R-furan-2-ylmethylidene)anilines are involved in reactions with difluorocarbene, leading to the formation of fluorinated pyrrole and pyridine derivatives through 1,5-electrocyclization of azomethine ylides and subsequent thermolysis. These reactions demonstrate the chemical versatility and potential applications of the compound in synthesizing fluorinated heterocycles (Voznyi, Novikov, & Khlebnikov, 2005) (Voznyi, Novikov, Khlebnikov, & Kostikov, 2006).

Catalytic Enhancement in Chemical Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide enhances the catalytic activity in copper-catalyzed coupling reactions, showcasing the potential of furan-2-ylmethyl derivatives in facilitating and improving the efficiency of chemical synthesis (Bhunia, Kumar, & Ma, 2017).

Material Science and Electronics

Semiconductor and Electro-optical Applications

Furan-2-ylmethyl derivatives have been used to develop conducting polymers with fluorescence properties, indicating their potential in creating materials for electronic and optoelectronic devices. These materials exhibit notable conductivity and fluorescent properties, opening possibilities for their use in applications like conducting films with photoluminescence properties (Li, Li, & Wang, 2006).

Properties

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHLVOFNCMLNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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